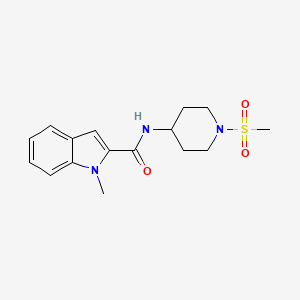
1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that features a piperidine ring, an indole moiety, and a sulfonyl group
Preparation Methods
The synthesis of 1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents like methylsulfonyl chloride.
Construction of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Coupling Reactions: The final step involves coupling the piperidine and indole moieties through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Research: It is used in studies investigating the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, especially those involving sulfonyl-containing molecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions. The piperidine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-imidazole-4-sulfonamide: This compound features an imidazole ring instead of an indole ring, which may alter its biological activity and chemical properties.
1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide:
1-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrrole-2-carboxamide: The pyrrole ring provides different electronic and steric properties compared to the indole ring, influencing the compound’s interactions with biological targets.
Biological Activity
1-Methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide, also known as GR-113808, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of indolecarboxylic acids and derivatives, characterized by a carboxylic acid group linked to an indole structure. Its molecular formula is C18H22N4O2S with a molecular weight of approximately 358.45 g/mol. The structural representation is essential for understanding its interaction with biological systems.
1. Receptor Interaction
Research indicates that GR-113808 acts primarily as a selective antagonist for certain receptors, particularly those involved in the modulation of neurotransmitter systems. Its interaction with the serotonin receptor family has been noted, influencing various neurological pathways.
2. Antitumor Activity
Studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, GR-113808 has been associated with the inhibition of microtubule assembly, which is crucial for cancer cell proliferation. This suggests that it may serve as a microtubule-destabilizing agent, similar to other indole derivatives that have shown efficacy against various cancer cell lines, including breast and liver cancer cells .
Biological Activity Overview
The biological activity of GR-113808 can be summarized in the following table:
1. Antitumor Studies
A notable study evaluated the effects of GR-113808 on MDA-MB-231 breast cancer cells. The results indicated that at concentrations of 10 μM, the compound enhanced caspase-3 activity by 1.33 to 1.57 times, confirming its role in promoting apoptosis . Additionally, cell cycle analysis revealed that GR-113808 could induce significant morphological changes indicative of apoptosis at lower concentrations (1 μM).
2. Neuropharmacological Research
In another study focusing on neuropharmacological effects, GR-113808 was tested for its ability to modulate serotonin levels in vivo. Results showed a marked decrease in anxiety-like behaviors in animal models, suggesting potential therapeutic applications for anxiety disorders .
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-methyl-N-(1-methylsulfonylpiperidin-4-yl)indole-2-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c1-18-14-6-4-3-5-12(14)11-15(18)16(20)17-13-7-9-19(10-8-13)23(2,21)22/h3-6,11,13H,7-10H2,1-2H3,(H,17,20) |
InChI Key |
KUOJWLFLGQJKCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















